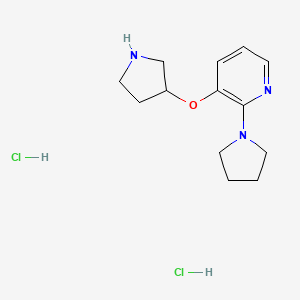
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Vue d'ensemble
Description
Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine can be synthesized industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Pyrrolidine has a molecular formula of C4H9N and a molar mass of 71.123 g·mol−1 . It is a clear colorless liquid with a density of 0.866 g/cm3. It has a melting point of −63 °C and a boiling point of 87 °C . It is miscible with water .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidine and its variations, serve as foundational structural units in many critical biological molecules like heme and chlorophyll. The unique structure of pyrrole, characterized by its pronounced aromatic character and lack of basicity due to the extensive delocalization of nitrogen electrons, makes it an essential subject in scientific research. Various methods for synthesizing pyrrole derivatives involve condensation reactions, offering a pathway to a vast array of pyrrole-based molecules. These derivatives find applications across different domains, including the creation of electrically conducting films from polypyrroles and the use of pyrrolidinones in solvents and wetting agents due to their low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, stands out for its widespread industrial usage (Anderson & Liu, 2000).
Synthesis of Pyrrolidinone Derivatives
The synthesis of pyrrolidinone derivatives, often found in biologically active compounds, is a field of significant interest due to their potential in medicinal and agrochemical applications. For instance, the rearrangement of chlorinated pyrrolidin-2-ones to yield 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical versatility and potential for creating functional adducts useful in these sectors (Ghelfi et al., 2003).
Electronic and Molecular Properties of Substituted Pyrrolidinones
Deepening the understanding of pyrrolidinones, investigations into the electronic properties and molecular orbital energies of substituted pyrrolidinones provide insights into their chemical behavior and potential applications. Quantum chemical calculations and DFT analyses reveal essential parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, paving the way for further explorations in this domain (Bouklah et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-3-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;;/h3-4,6,11,14H,1-2,5,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRTWWCLXNOPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



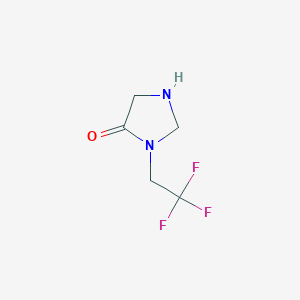
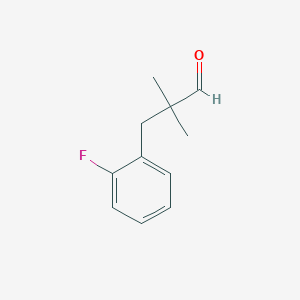
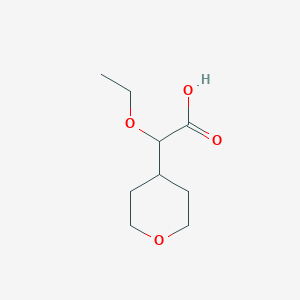
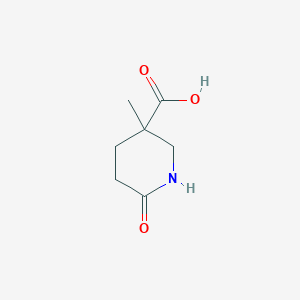
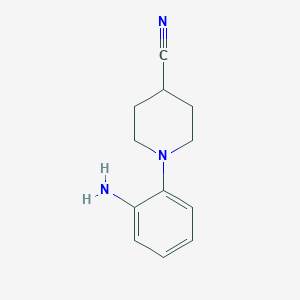
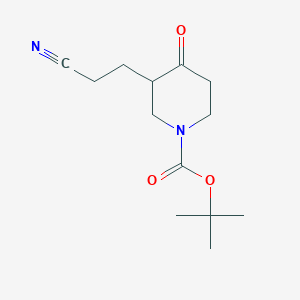
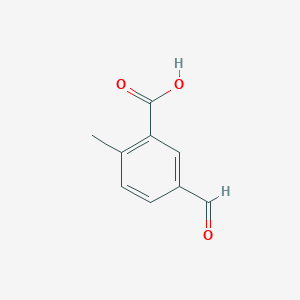
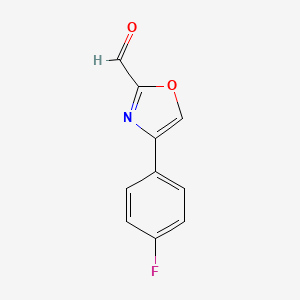
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
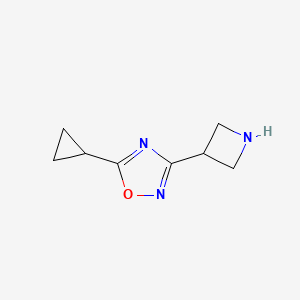
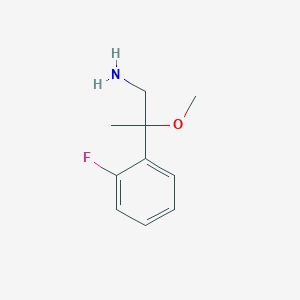
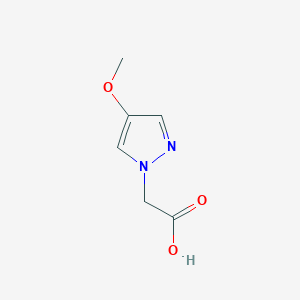
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
